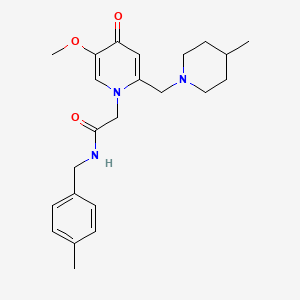![molecular formula C29H31N3O2 B11233181 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11233181.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzoyl group, connected to a phenyl group, and further linked to a cyclopentane carboxamide moiety. Its intricate structure makes it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoylpiperazine Intermediate: The reaction begins with the acylation of piperazine using benzoyl chloride in the presence of a base such as triethylamine.
Coupling with Phenylboronic Acid: The benzoylpiperazine intermediate is then coupled with phenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Cyclopentane Carboxamide Formation: The final step involves the formation of the cyclopentane carboxamide moiety through an amide coupling reaction using appropriate carboxylic acid derivatives and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoylpiperazine moiety is known to interact with neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to various pharmacological effects, depending on the specific receptor targeted.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide
- N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide
- N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide
Uniqueness
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide is unique due to its cyclopentane carboxamide moiety, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds that may have different substituents or structural frameworks, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C29H31N3O2 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C29H31N3O2/c33-27(23-9-3-1-4-10-23)32-21-19-31(20-22-32)26-15-13-25(14-16-26)30-28(34)29(17-7-8-18-29)24-11-5-2-6-12-24/h1-6,9-16H,7-8,17-22H2,(H,30,34) |
InChI Key |
TUGBXQDLNTUPNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclohexyl-N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide](/img/structure/B11233115.png)
![N-(3,5-dimethylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11233119.png)
![methyl 1-(2-{[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate](/img/structure/B11233135.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B11233136.png)
![N~6~-cyclopentyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11233141.png)
![2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11233143.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11233145.png)

![N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B11233157.png)

![6-allyl-N-(2,4-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11233165.png)
![N-(2-Fluorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11233174.png)
![6-methyl-4-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11233176.png)
![N-[6-(4-Methylphenyl)-3-oxo-2-[(phenylcarbamoyl)methyl]-2,3-dihydropyridazin-4-YL]propanamide](/img/structure/B11233180.png)
